![molecular formula C16H16N2OS2 B2500554 2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1324278-42-3](/img/structure/B2500554.png)
2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((2,5-dimethylbenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of thieno[3,2-d]pyrimidin-4-one exhibit antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa . This makes it a promising candidate for developing new antibiotics to combat resistant bacterial infections.
Antitubercular Agents
Studies have demonstrated that thieno[3,2-d]pyrimidin-4-one derivatives possess antitubercular properties. Compounds similar to 2-((2,5-dimethylbenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one have been screened against Mycobacterium tuberculosis and Mycobacterium bovis, showing significant activity . This suggests potential for developing new treatments for tuberculosis.
Anticancer Properties
Thieno[3,2-d]pyrimidin-4-one derivatives have been explored for their anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with specific cellular pathways. Research has shown that these derivatives can be effective against various cancer cell lines, making them potential candidates for anticancer drug development .
Anti-inflammatory Agents
The compound has also been studied for its anti-inflammatory properties. Thieno[3,2-d]pyrimidin-4-one derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant for developing new treatments for inflammatory diseases such as arthritis .
Antioxidant Activity
Research has indicated that thieno[3,2-d]pyrimidin-4-one derivatives possess antioxidant properties. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This application is significant for developing therapies to prevent or treat diseases associated with oxidative damage, such as neurodegenerative disorders .
Central Nervous System Disorders
Derivatives of thieno[3,2-d]pyrimidin-4-one have been investigated for their potential in treating central nervous system (CNS) disorders. These compounds can modulate GABA receptors, which are crucial for maintaining the balance of excitatory and inhibitory signals in the brain. This makes them potential candidates for treating conditions like epilepsy and anxiety .
Analgesic Properties
The compound has shown promise as an analgesic agent. Thieno[3,2-d]pyrimidin-4-one derivatives can alleviate pain by interacting with specific receptors in the nervous system. This application is particularly relevant for developing new pain management therapies .
Antifungal Activity
In addition to antibacterial properties, thieno[3,2-d]pyrimidin-4-one derivatives have also demonstrated antifungal activity. These compounds can inhibit the growth of various fungal strains, making them potential candidates for developing new antifungal medications .
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting the Cytochrome bd oxidase (Cyt-bd) , an enzyme crucial for the energy metabolism of Mycobacteria . This inhibition disrupts the bacteria’s energy production, leading to their death .
Biochemical Pathways
The compound affects the energy metabolism pathway of the bacteria by inhibiting the Cyt-bd . This enzyme is involved in the electron transport chain, a critical process for ATP production. By inhibiting Cyt-bd, the compound disrupts ATP production, leading to energy depletion and bacterial death .
Pharmacokinetics
The compound’s antimycobacterial activity suggests it can reach the bacterial cells effectively
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds have significant antimycobacterial activity, with MIC in the range of 6–8 μM . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-10-4-5-11(2)12(8-10)9-21-16-17-13-6-7-20-14(13)15(19)18(16)3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPPFUFRSHULTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one |
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